Bienvenue dans la boutique en ligne BenchChem!

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

This N7-methylated pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is the preferred starting material for medicinal chemistry programs targeting JAK1 and CSF1R kinases. Unlike the unsubstituted parent, the N7-methyl group confers optimal lipophilicity (XLogP3 0.5) for cellular permeability. The free carboxylic acid at C2 enables direct amide coupling without protecting group manipulation, unlike halogenated analogs that introduce competing reactive sites. Procuring this exact scaffold ensures SAR reproducibility for 6-arylated pyrrolopyrimidine CSF1R inhibitors—5-arylated regioisomers show markedly lower potency. Accept no substitutes that could derail project timelines and data consistency.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1378827-12-3
Cat. No. B1457529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
CAS1378827-12-3
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C=CC2=CN=C(N=C21)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-11-3-2-5-4-9-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13)
InChIKeyOLOLNOQHRRHRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid (CAS 1378827-12-3): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Drug Discovery


7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 1378827-12-3; MFCD17214385) is a heterocyclic building block featuring a fused pyrrole-pyrimidine core substituted at the N7 position with a methyl group and at the C2 position with a carboxylic acid moiety, with a molecular formula of C8H7N3O2 and molecular weight of 177.16 g/mol . This 7-deazapurine scaffold serves as a versatile intermediate for the synthesis of kinase inhibitors, particularly those targeting Janus kinase 1 (JAK1) and colony-stimulating factor-1 receptor (CSF1R), and is commercially available from multiple global suppliers at research-grade purities ranging from 97% to ≥98% with varying lead times and packaging options .

Why 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Cannot Be Interchanged with Unsubstituted or Alternatively Substituted Pyrrolopyrimidine Analogs


Substitution patterns on the pyrrolo[2,3-d]pyrimidine scaffold fundamentally alter physicochemical properties, synthetic accessibility, and downstream biological target engagement profiles. The N7-methyl group in this compound increases lipophilicity compared to the unsubstituted parent (XLogP3 0.5 versus predicted lower values for 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid), which directly influences cellular permeability and pharmacokinetic behavior of derived inhibitors . Furthermore, SAR studies on related dihydrofolate reductase (DHFR) inhibitors demonstrate that modifications at the N7 position substantially affect potency and species selectivity—analogs with longer alkyl chains at N7 exhibited increased potency against pjDHFR, and the 7-position substitution pattern is critical for achieving target selectivity [1]. Generic substitution with 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS 1314723-98-2), 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1016241-64-7), or halogenated derivatives such as 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid would yield divergent SAR outcomes and require distinct synthetic optimization, making non-equivalent procurement a direct risk to project reproducibility and timelines .

Quantitative Differentiation Evidence for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Procurement Decisions


Lipophilicity Advantage: N7-Methyl Substitution Increases Calculated LogP by 1.44 Units Versus Unsubstituted Parent Scaffold

The N7-methyl substitution on 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid confers significantly enhanced lipophilicity compared to the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid parent scaffold. While the target compound exhibits a calculated XLogP3 of 0.5, the unsubstituted analog 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has a predicted LogP of approximately -0.94 based on Chemspace computational data, representing a 1.44 LogP unit increase in lipophilicity for the methyl-substituted scaffold [1].

Physicochemical profiling Drug-likeness Lead optimization Lipophilicity

Target Selectivity Differentiation: N7-Methylated Pyrrolopyrimidines Enable Distinct Kinase Inhibition Profiles Versus Unsubstituted Scaffolds

The N7-methylated pyrrolo[2,3-d]pyrimidine scaffold is specifically cited in patent and research literature as a privileged scaffold for developing selective inhibitors of JAK1 and CSF1R kinases, whereas the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid scaffold is more broadly associated with CDK4/6 inhibition (exemplified by Ribociclib) and Bruton tyrosine kinase (BTK) targeting . This divergence in kinase selectivity profiles is directly attributable to the N7-methyl substitution pattern, which alters hinge-region binding interactions and ATP-binding pocket occupancy . Notably, derivatives built from the 7-methyl scaffold have demonstrated selectivity for pjDHFR over hDHFR up to 24-fold, highlighting how 7-position substitution critically modulates target selectivity [1].

Kinase inhibitor Target selectivity JAK1 CSF1R SAR

Synthetic Versatility: Unfunctionalized C2-Carboxylic Acid Platform Enables Diverse Derivatization Pathways Not Available with Halogenated Analogs

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid provides an unfunctionalized carboxylic acid handle at the C2 position, enabling direct amide coupling, esterification, and subsequent transformations without requiring deprotection steps. In contrast, the 5-bromo analog (CAS 1638767-55-1) and 5-iodo analog (CAS 1638760-45-8) incorporate halogen substituents that, while enabling cross-coupling reactions at the C5 position, introduce additional synthetic complexity and potential reactivity at undesired sites during C2 derivatization . The target compound serves as the parent scaffold from which these halogenated derivatives are synthesized via bromination or iodination, positioning it as the more synthetically flexible entry point for parallel SAR exploration where C5 functionalization is not required or is planned at a later stage .

Synthetic chemistry Building block Derivatization Amide coupling Esterification

Commercial Availability Comparison: Lower Cost and Broader Supplier Network Versus Halogenated and Alternative Positional Isomers

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is offered by at least seven global suppliers (Angene International, Aladdin Scientific, Macklin, Synthonix/Sigma-Aldrich, CymitQuimica, Chemspace, and others) with pricing at approximately $101-170 USD per 100-250 mg for 98% purity material, representing broader commercial availability than the corresponding 5-bromo derivative (fewer listed suppliers) and the 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid positional isomer (specialized supplier availability) [1][2]. The compound is available in research quantities from 100 mg to 1 g with lead times ranging from 1-5 days depending on supplier and region [3].

Procurement Supply chain Cost analysis Commercial availability

Optimal Use Cases for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid in Medicinal Chemistry and Early-Stage Drug Discovery


Scaffold for JAK1-Selective Kinase Inhibitor Lead Generation

Based on patent and literature precedent establishing this N7-methylated pyrrolopyrimidine scaffold as a privileged chemotype for developing selective JAK1 inhibitors, the compound serves as an optimal starting material for medicinal chemistry programs targeting autoimmune and inflammatory diseases. The carboxylic acid handle at C2 enables rapid diversification through amide bond formation to explore substituent effects on potency and selectivity .

Precursor for CSF1R-Targeted Anticancer Agent Synthesis

Research has identified 6-arylated pyrrolopyrimidines built from this core scaffold as preferred structures over 5-arylated counterparts for CSF1R inhibition, which displayed lower activity . The compound enables direct synthetic access to this preferred arylation pattern without requiring scaffold redesign, making it the appropriate procurement choice for CSF1R-focused oncology programs.

Parent Building Block for Parallel SAR at C2 Position

The unfunctionalized carboxylic acid at C2, combined with the absence of halogen substituents at other positions, makes this compound the ideal parent scaffold for parallel synthesis campaigns where C2 amide/ester diversification is the primary SAR objective. Unlike the 5-bromo analog (CAS 1638767-55-1) which introduces an additional reactive site requiring orthogonal protection, this scaffold permits clean derivatization without competing side reactions .

Reference Standard for Analytical Method Development and QC of N7-Methylated Pyrrolopyrimidine Derivatives

With well-characterized physicochemical properties (XLogP3 0.5; TPSA 68 Ų; exact mass 177.053826 Da; canonical SMILES and InChIKey OLOLNOQHRRHRGT-UHFFFAOYSA-N fully defined), this compound can serve as a chromatographic reference standard for LC-MS method development and purity assessment of related pyrrolopyrimidine analogs in pharmaceutical quality control settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.